REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[C:22]([Cl:23])=[CH:21][CH:20]=[CH:19][N:18]=1.[I:24]I>CCOCC.C1COCC1>[Cl:16][C:17]1[C:22]([Cl:23])=[C:21]([I:24])[CH:20]=[CH:19][N:18]=1
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Name
|
|
Quantity
|
27.6 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
11.64 mL
|
Type
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reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
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STIRRING
|
Details
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The mixture was stirred at −78° C. for 30 min.
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
to warm to r.t. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched with Na2S2O3 (aqueous sat. solution)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with NaHCO3 (aqueous sat. solution)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was precipitated with heptane
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield intermediate compound D10 (8.21 g, 44%) as a pale cream solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |